molecular formula C6H3N5OS B2502944 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile CAS No. 948575-58-4

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Cat. No.: B2502944
CAS No.: 948575-58-4
M. Wt: 193.18
InChI Key: HCEIUSVSYUEJQC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a useful research compound. Its molecular formula is C6H3N5OS and its molecular weight is 193.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • The chemical compound has been utilized in the rapid and efficient synthesis of various fused heterobicyclic nitrogen systems, such as 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, 1,3,4-thiadiazolo[2,3-c][1,2,4]triazinone, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile, using solvent-free synthesis methods like microwave irradiation. These synthesized compounds have shown potential as cytotoxic agents against different cancer cell lines, highlighting their relevance in cancer research and drug development (Saad, Youssef, & Mosselhi, 2011).

Chemical Synthesis and Library Generation

  • The compound has been part of a three-component reaction involving 3-amino-substituted 5-aminopyrazole-4-carbonitriles, cyanamide, and triethyl orthoformate under microwave irradiation. This method is significant in generating compound libraries for drug discovery due to its ability to accommodate a diversity of amino substituents, highlighting its utility in the field of medicinal chemistry (Lim, Luna, & Dolzhenko, 2015).

Reactivity and Synthesis of Derivatives

  • Research has explored the reactivity of related pyrazolo-[5,1-c][1,2,4]triazine derivatives, leading to the synthesis of compounds with different functional groups and potential biological activities. This reactivity study paves the way for the development of new chemical entities with varied pharmacological properties (Mironovich & Shcherbinin, 2014).

Synthesis Techniques and Structural Characterization

  • Novel synthetic approaches have been developed for the compound, involving borohydride reduction and Vilsmeier formylation methods. These methods not only provide an insight into the synthetic chemistry of such heterocyclic compounds but also contribute to the knowledge of their structural and chemical properties, as confirmed by spectral and X-ray diffraction data (Mironovich, Ivanov, & Kolotyrkina, 2020).

Biological Activity and Drug Discovery

  • The compound has been implicated in the synthesis of heterocyclic compounds with potential biological activities. For instance, the synthesis of pyrazolo[5,1-c][1,2,4]triazines has been reported, and these compounds have been evaluated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells, underscoring the compound's relevance in the discovery and development of new therapeutic agents (Al-Adiwish, Abubakr, & Alarafi, 2017).

Safety and Hazards

The safety data sheet for 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile advises consulting a physician in case of exposure and moving out of dangerous areas .

Properties

IUPAC Name

4-oxo-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5OS/c7-1-3-2-8-11-4(3)9-5(13)10-6(11)12/h2,8H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVKEIPYJUYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=S)NC(=O)N2N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.